molecular formula C20H23ClN4O3S B2904338 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride CAS No. 1215601-79-8

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride

Cat. No. B2904338
CAS RN: 1215601-79-8
M. Wt: 434.94
InChI Key: NNOKBMMXVXUBKU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Novel derivatives of 6-amino-2-phenylbenzothiazole, including compounds similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride, have been synthesized and evaluated for their antitumor activity. These compounds were found to exert cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as against normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Hypoxia-selective Antitumor Agents

Research on regioisomers of novel hypoxia-selective cytotoxins, structurally related to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride, has shown that certain derivatives exhibit high hypoxic selectivity. These compounds demonstrate significant cytotoxicity towards hypoxic tumor cells, suggesting their potential as targeted antitumor agents (Palmer et al., 1996).

Synthesis of Chlorantraniliprole

In related synthetic pathways, 3-methyl-2-nitrobenzoic acid has been utilized as a starting material in a series of reactions to synthesize key intermediates, which are structurally related to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride. These intermediates play a crucial role in the synthesis of chlorantraniliprole, a notable example of their application in developing agricultural chemicals (Yi-fen et al., 2010).

Quality Control in Anticonvulsant Development

Quality control methods have been developed for potential anticonvulsants, including derivatives similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride. These methods are crucial for the standardization and validation of new medicinal substances, demonstrating the compound's significance in the pharmaceutical research process (Sych et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.ClH/c1-13-11-14(2)18-16(12-13)21-20(28-18)23(10-9-22(3)4)19(25)15-7-5-6-8-17(15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOKBMMXVXUBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride

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